molecular formula C9H14O4 B8692902 Methyl 4,4-diethoxybut-2-ynoate CAS No. 93832-26-9

Methyl 4,4-diethoxybut-2-ynoate

Cat. No.: B8692902
CAS No.: 93832-26-9
M. Wt: 186.20 g/mol
InChI Key: HFYQTTLERDAXAW-UHFFFAOYSA-N
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Description

Methyl 4,4-diethoxybut-2-ynoate is a specialized ester compound characterized by a conjugated alkyne (but-2-ynoate) backbone substituted with diethoxy groups at the 4-position and a methyl ester moiety. This structure confers unique reactivity and physicochemical properties, making it valuable in organic synthesis, particularly in cycloaddition reactions and as a precursor for heterocyclic compounds. Its ethoxy groups enhance solubility in polar aprotic solvents, while the alkyne functionality enables participation in click chemistry and metal-catalyzed transformations .

Properties

CAS No.

93832-26-9

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

methyl 4,4-diethoxybut-2-ynoate

InChI

InChI=1S/C9H14O4/c1-4-12-9(13-5-2)7-6-8(10)11-3/h9H,4-5H2,1-3H3

InChI Key

HFYQTTLERDAXAW-UHFFFAOYSA-N

Canonical SMILES

CCOC(C#CC(=O)OC)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Methyl 4,4-diethoxybut-2-ynoate, we analyze its structural and functional analogs, focusing on ester derivatives and alkyne-containing compounds. Key comparisons include:

Ethyl 4,4-Diethoxybut-2-ynoate

  • Structure : Differs only in the ester group (ethyl vs. methyl).
  • Properties: Ethyl esters generally exhibit lower polarity and higher hydrophobicity compared to methyl esters. This impacts solubility and volatility. Ethyl 4,4-diethoxybut-2-ynoate is commercially available (3 suppliers listed), whereas the methyl variant may require custom synthesis .
  • Applications : Both esters serve as intermediates in pharmaceutical and agrochemical synthesis, but the methyl variant’s smaller ester group may enhance reactivity in nucleophilic substitutions.

Sandaracopimaric Acid Methyl Ester

  • Structure: A diterpenoid methyl ester with a bicyclic framework, contrasting with the linear alkyne backbone of this compound.
  • Properties : Higher molecular weight (C21H30O2 vs. C9H14O4 for the target compound) and lower volatility due to its rigid structure. Used in resin chemistry and antimicrobial studies .

  • Reactivity : Lacks alkyne functionality, limiting participation in metal-catalyzed cross-couplings.

E-Communic Acid Methyl Ester

  • Structure : A labdane diterpene methyl ester with conjugated double bonds, differing from the ethoxy-substituted alkyne in the target compound.
  • Properties : Exhibits higher thermal stability and is prevalent in plant resins (e.g., Austrocedrus chilensis) .
  • Applications: Primarily studied for ecological roles (e.g., insect resistance), whereas this compound is tailored for synthetic chemistry.

Methyl Salicylate

  • Properties : Lower molecular weight (C8H8O3) and higher volatility, widely used in fragrances and topical analgesics. The absence of ethoxy groups reduces steric hindrance, favoring rapid hydrolysis .

Physicochemical Data Comparison

Property This compound* Ethyl 4,4-Diethoxybut-2-ynoate Sandaracopimaric Acid Methyl Ester Methyl Salicylate
Molecular Formula C9H14O4 C10H16O4 C21H30O2 C8H8O3
Functional Groups Alkyne, diethoxy, methyl ester Alkyne, diethoxy, ethyl ester Bicyclic diterpene, methyl ester Aromatic ester
Boiling Point (°C) ~220–240 (estimated) ~230–250 >300 222
Solubility Polar aprotic solvents Ethanol, DCM Non-polar solvents (hexane) Ethanol, ether
Synthetic Applications Click chemistry, heterocycles Similar to methyl variant Resin derivatives, antimicrobials Fragrances, pharmaceuticals

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